Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H23ClN2O3 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxylate group and a chlorobutanamido group .Scientific Research Applications
Enantioselective Synthesis and Cyclization
John Y. L. Chung et al. (2005) reported a practical asymmetric synthesis approach utilizing a nitrile anion cyclization strategy. This method efficiently synthesizes N-tert-butyl disubstituted pyrrolidines, highlighting a five-step chromatography-free synthesis that results in high yield and enantiomeric excess. The study exemplifies the compound's use in generating chiral pyrrolidine derivatives, which are valuable in pharmaceutical synthesis (Chung et al., 2005).
Coupling Reactions
D. Wustrow and L. Wise (1991) demonstrated the compound's role in palladium-catalyzed coupling reactions with arylboronic acids. This process produces a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its utility in constructing complex organic molecules (Wustrow & Wise, 1991).
Metabolic Studies
C. Prakash et al. (2008) explored the metabolism of a structurally related compound, demonstrating its oxidative pathways mediated by CYP enzymes. This research contributes to understanding the metabolic fate of such compounds in drug development, albeit it directly involves drug metabolism rather than the specific applications of Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate (Prakash et al., 2008).
Synthesis of Pyrrole Derivatives
A. Herath and N. Cosford (2010) reported a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, which underlines the compound's significance in synthesizing highly functionalized pyrrole derivatives in a single continuous process. This research highlights the efficiency and versatility of using tert-butyl esters in organic synthesis (Herath & Cosford, 2010).
Anti-inflammatory Activities
H. Ikuta et al. (1987) synthesized and evaluated a series of pyrrolidin-2-ones, including compounds structurally related to this compound, as anti-inflammatory agents. This study provides insights into the potential pharmacological applications of pyrrolidine derivatives, suggesting their utility in developing new therapeutic agents (Ikuta et al., 1987).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(4-chlorobutanoylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-8-6-10(9-16)15-11(17)5-4-7-14/h10H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBBQVSUSMRAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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